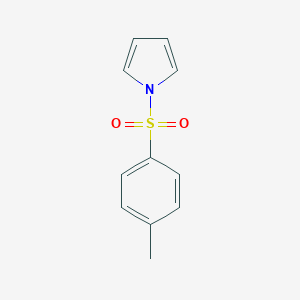
1-Tosylpyrrole
Cat. No. B123520
M. Wt: 221.28 g/mol
InChI Key: OXWIEWFMRVJGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05059694
Procedure details


In a 1-liter three-neck flask fitted with a thermometer, a 50 cm3 funnel and a condenser with calcium chloride guard, 500 cm3 of dichloromethane and 80 g anhydrous aluminum chloride (600 mmoles) were added. 30 cm3 of acetic anhydride (320 mmoles) was dropwise added. The solution was stirred during 10 minutes. Then a 60 cm3 of dichloromethane solution containing 27 g of 1-tosyl pyrrole 1 (122 mmoles) was dropwise added. The stirring was maintained during 2 hours at room temperature, then the resulting solution was poured on 500 cm3 of water-ice mixture. After decantation, the aqueous layer was extracted with dichloromethane. The combine organic layer was washed with water, dried over magnesium sulfate and concentrated under reduced pressure to give 31 g of purple crystals 2 (M=263, yield: 96.7%). F (° C)=87 (purified by chromatography). NMR: (CDCl3) ppm 7.7 d J(Hz) 8 2H; 7.2 4H; 6.62 2H; 2.35 s 6H.




[Compound]
Name
water ice
Quantity
500 mL
Type
reactant
Reaction Step Three



Name
Yield
96.7%
Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Ca+2].[Cl-].[Cl-].[Al+3].[Cl-].[Cl-].[C:8](OC(=O)C)(=[O:10])[CH3:9].[S:15]([N:25]1[CH:29]=[CH:28][CH:27]=[CH:26]1)([C:18]1[CH:24]=[CH:23][C:21]([CH3:22])=[CH:20][CH:19]=1)(=[O:17])=[O:16]>ClCCl>[C:8]([C:27]1[CH:28]=[CH:29][N:25]([S:15]([C:18]2[CH:19]=[CH:20][C:21]([CH3:22])=[CH:23][CH:24]=2)(=[O:16])=[O:17])[CH:26]=1)(=[O:10])[CH3:9] |f:0.1.2,3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Three
[Compound]
|
Name
|
water ice
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
27 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=CC=C1
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred during 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was dropwise added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After decantation, the aqueous layer was extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combine organic layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=CN(C=C1)S(=O)(=O)C1=CC=C(C)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 31 g | |
| YIELD: PERCENTYIELD | 96.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
